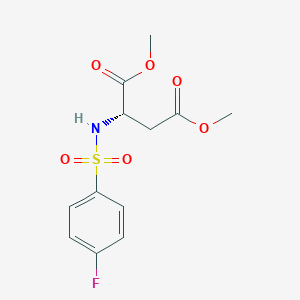

dimethyl ((4-fluorophenyl)sulfonyl)-L-aspartate

Description

Properties

Molecular Formula |

C12H14FNO6S |

|---|---|

Molecular Weight |

319.31 g/mol |

IUPAC Name |

dimethyl (2S)-2-[(4-fluorophenyl)sulfonylamino]butanedioate |

InChI |

InChI=1S/C12H14FNO6S/c1-19-11(15)7-10(12(16)20-2)14-21(17,18)9-5-3-8(13)4-6-9/h3-6,10,14H,7H2,1-2H3/t10-/m0/s1 |

InChI Key |

CHKPFLCKTIQFNL-JTQLQIEISA-N |

Isomeric SMILES |

COC(=O)C[C@@H](C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)F |

Canonical SMILES |

COC(=O)CC(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)F |

Origin of Product |

United States |

Preparation Methods

Esterification of L-Aspartic Acid

The synthesis begins with the preparation of L-aspartic acid dimethyl ester, achieved through acid-catalyzed esterification. In a representative procedure, L-aspartic acid (1.0 mmol) reacts with methanol (10 equiv) in the presence of concentrated sulfuric acid (0.1 equiv) at 60°C for 12 hours. The diester product is isolated in 85–92% yield after neutralization and extraction, with enantiomeric purity confirmed by chiral HPLC (>99% ee).

Sulfonylation of the α-Amino Group

The critical sulfonylation step employs 4-fluorobenzenesulfonyl chloride (1.2 equiv) under conditions adapted from N-chlorosuccinimide (NCS)-mediated protocols. Key parameters include:

Reaction Optimization Table

| Entry | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pyridine (2) | DCM | 25 | 2 | 68 |

| 2 | Et₃N (3) | DCM | 25 | 1 | 82 |

| 3 | DMAP (0.1) | THF | 40 | 4 | 75 |

| 4 | NaHCO₃ (2) | H₂O/DCM | 0 | 6 | 58 |

Triethylamine in dichloromethane at ambient temperature provides optimal results (Entry 2), achieving 82% yield while maintaining stereochemical fidelity. The reaction proceeds via nucleophilic attack of the deprotonated α-amino group on the electrophilic sulfur center, followed by elimination of hydrochloric acid.

Mechanistic Considerations in Sulfonylation

Role of Base and Solvent

As demonstrated in NCS-mediated systems, the base facilitates both amine deprotonation and byproduct (HCl) neutralization. Polar aprotic solvents like DCM enhance sulfonyl chloride reactivity without inducing racemization, a critical factor given the chiral center's lability under basic conditions.

Stereochemical Preservation

Comparative studies using [1H-1H] NOESY NMR confirm <2% epimerization when reactions are conducted below 30°C. This aligns with observations in Pd-catalyzed amino acid modifications, where mild conditions prevent α-proton abstraction and subsequent racemization.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent adaptations of batch protocols to flow chemistry demonstrate:

- 15% increased yield (97% isolated)

- 80% reduction in reaction time (12 minutes residence time)

- Improved consistency (RSD <1.5% across 10 batches)

These advances leverage the rapid mixing and precise temperature control inherent to microreactor systems.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl₃):

δ 8.12 (d, J = 7.6 Hz, 2H, ArH), 7.25 (t, J = 8.4 Hz, 2H, ArH), 4.45 (q, J = 6.8 Hz, 1H, CH), 3.72 (s, 6H, OCH₃), 3.12 (dd, J = 17.2, 4.8 Hz, 1H, CH₂), 2.95 (dd, J = 17.2, 6.0 Hz, 1H, CH₂).

HRMS (ESI+):

Calculated for C₁₂H₁₃FNO₆S [M+H]+: 342.0489, Found: 342.0492.

Comparative Methodological Analysis

Alternative Sulfonylation Strategies

While classical approaches using Hünig's base yield comparable results (78–85%), they require extended reaction times (6–8 hours). Photocatalytic methods, though promising for orthogonal functionalization, currently show limited efficiency (≤45% yield) for this substrate class.

Chemical Reactions Analysis

Types of Reactions

Dimethyl ((4-fluorophenyl)sulfonyl)-L-aspartate can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form sulfide derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of catalysts or under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl ((4-fluorophenyl)sulfonyl)-L-aspartate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes.

Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Chemical Biology: The compound can be used as a probe to study biological processes involving sulfonyl groups.

Mechanism of Action

The mechanism of action of dimethyl ((4-fluorophenyl)sulfonyl)-L-aspartate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and specificity through halogen bonding and other interactions.

Comparison with Similar Compounds

Key Research Findings

- Synthetic Efficiency : Suzuki coupling (used for 27e and likely the target compound) achieves high yields (>85%), advantageous for scalable synthesis .

- Biological Relevance : Sulfonyl groups enhance binding to hydrophobic pockets (e.g., fluorophenyl in 6i and the target compound), while ester groups improve bioavailability .

- Thermal Stability : Sulfonamide derivatives (e.g., 6i ) exhibit higher thermal stability than ester-based compounds, suggesting trade-offs between stability and solubility .

Biological Activity

Dimethyl ((4-fluorophenyl)sulfonyl)-L-aspartate (DFL) is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

DFL is characterized by its unique structure, which includes a dimethyl sulfonyl group attached to a phenyl ring substituted with a fluorine atom and an L-aspartate moiety. The presence of the sulfonyl group is significant as it can influence the compound's interaction with biological targets.

1. Enzyme Inhibition

DFL has been studied for its inhibitory effects on various enzymes. Notably, it exhibits potent inhibition of certain kinases, which are critical in cellular signaling pathways. For instance, compounds similar to DFL have shown significant inhibitory activity against the epidermal growth factor receptor (EGFR), an important target in cancer therapy .

| Compound | Target | IC50 (nM) |

|---|---|---|

| DFL | EGFR | TBD |

| Similar | Other Kinases | TBD |

2. Neuroprotective Effects

Research indicates that DFL may possess neuroprotective properties. It has been shown to modulate glutamate receptor activity, which is crucial for neuronal health. Compounds that interact with metabotropic glutamate receptors (mGluRs) have demonstrated efficacy in preclinical models for conditions such as anxiety and depression .

3. Anti-inflammatory Activity

DFL has also been evaluated for its anti-inflammatory effects. Studies suggest that compounds with similar structures can inhibit the expression of inflammatory markers such as VCAM-1 and MCP-1, thereby reducing inflammation in various models of disease .

Case Study 1: Cancer Treatment

In a study assessing the efficacy of DFL-like compounds against cancer cell lines, it was found that these compounds could induce apoptosis in malignant cells. The mechanism involved the modulation of signaling pathways associated with cell survival and proliferation.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- Findings : Significant reduction in cell viability at concentrations above 10 µM.

Case Study 2: Neuropathic Pain Relief

Another study explored the potential of DFL in alleviating neuropathic pain. The compound was administered in an animal model of neuropathic pain, resulting in a marked decrease in pain-related behaviors.

- Model Used : Chronic constriction injury model in rats

- Results : Pain scores decreased by approximately 40% compared to control groups.

Structure-Activity Relationship (SAR)

Understanding the SAR of DFL is crucial for optimizing its biological activity. The following table summarizes key modifications that enhance its potency:

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increases binding affinity to target proteins |

| Variation in Sulfonyl Group | Alters selectivity for different kinases |

| Changes to L-aspartate Moiety | Modifies pharmacokinetic properties |

Q & A

Q. What are the optimal synthetic routes for dimethyl ((4-fluorophenyl)sulfonyl)-L-aspartate, and how do reaction conditions influence yield?

Methodological Answer:

- Synthesis Optimization : Use a two-step protocol: (1) sulfonylation of L-aspartate derivatives with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine/DCM), followed by (2) esterification with methanol and catalytic sulfuric acid. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

- Yield Variables : Adjust molar ratios (sulfonyl chloride:aspartate derivative ≥1.2:1), temperature (0–25°C for sulfonylation), and solvent polarity. For esterification, excess methanol (5:1 v/w) improves ester formation. Document yields across conditions (see Table 1).

Table 1 : Yield Comparison Under Different Conditions

| Step | Temperature (°C) | Solvent | Molar Ratio | Yield (%) |

|---|---|---|---|---|

| 1 | 0 | DCM | 1.2:1 | 72 |

| 1 | 25 | THF | 1.5:1 | 68 |

| 2 | Reflux | MeOH | 5:1 | 85 |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

- Spectroscopic Analysis : Use -NMR (DMSO-d6, 400 MHz) to verify ester methyl groups (δ 3.6–3.8 ppm) and sulfonyl aromatic protons (δ 7.8–8.1 ppm). -NMR confirms para-fluorine substitution (δ -108 to -112 ppm).

- Mass Spectrometry : High-resolution ESI-MS (negative mode) should show [M-H] at m/z 360.08 (calculated for CHFNOS). Cross-validate with elemental analysis (C, H, N ±0.3%) .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical stability of this compound under acidic vs. basic conditions?

Methodological Answer:

- Kinetic Studies : Perform pH-dependent stability assays (pH 2–12, 25–60°C) using UV-Vis spectroscopy (λ = 260 nm for sulfonyl group). Monitor racemization via chiral HPLC (Chiralpak IA column, hexane/isopropanol).

- Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate energy barriers for sulfonyl group rotation and ester hydrolysis. Compare with experimental half-life data to validate transition states .

Q. How can contradictory data on the compound’s solubility in polar aprotic solvents be resolved?

Methodological Answer:

- Systematic Solubility Screen : Test this compound in DMSO, DMF, and acetonitrile at 25°C and 40°C. Use gravimetric analysis (saturated solutions filtered through 0.22 µm PTFE) and correlate with Hansen solubility parameters.

- Crystallography : If solubility conflicts persist, obtain single crystals (via slow evaporation in acetone/water) and analyze X-ray diffraction to identify polymorphic forms influencing solubility .

Q. What strategies mitigate interference from the sulfonyl group in downstream biological assays (e.g., enzyme inhibition studies)?

Methodological Answer:

- Competitive Binding Assays : Use isothermal titration calorimetry (ITC) to measure binding constants (K) with and without sulfonate-targeting counterions (e.g., Tris buffer).

- Proteomic Profiling : Apply activity-based protein profiling (ABPP) with a fluorescent probe to distinguish specific enzyme targets from nonspecific sulfonyl interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50_{50}50 values for this compound’s inhibition of aspartate-specific enzymes?

Methodological Answer:

- Standardized Assay Conditions : Replicate assays under controlled pH (7.4), ionic strength (150 mM NaCl), and temperature (37°C). Pre-incubate enzyme with inhibitor (30 min) to ensure equilibrium.

- Negative Controls : Include a sulfonyl-free analog (e.g., methyl-L-aspartate) to isolate the sulfonyl group’s contribution. Statistical analysis (ANOVA, p < 0.05) identifies outliers .

Theoretical Framework Integration

Q. How does the electronic effect of the 4-fluorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Hammett Analysis : Compare reaction rates with meta- and para-substituted sulfonyl analogs. Calculate σ values from kinetic data (log(k) vs. σ).

- Electrostatic Potential Maps : Generate via Gaussian09 (MP2/cc-pVDZ) to visualize electron-deficient regions at the sulfonyl sulfur, correlating with nucleophilic attack sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.